1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one
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Overview
Description
1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidin-2-one core structure, which is often found in pharmacologically active molecules. The presence of difluorophenyl and methylfuran groups adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one typically involves multiple steps, including the formation of the piperidin-2-one core, introduction of the difluorophenyl group, and attachment of the methylfuran moiety. Common synthetic routes may include:
Formation of Piperidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluorophenyl Group: This step may involve nucleophilic substitution reactions using difluorobenzene derivatives.
Attachment of Methylfuran Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, using methylfuran derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidin-2-one core can be reduced to form alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its pharmacologically active core structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance binding affinity to certain receptors, while the piperidin-2-one core may modulate biological activity through interactions with enzymes or other proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-Difluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one
- 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[(5-methylthiophen-2-yl)methylamino]methyl]piperidin-2-one
Uniqueness
1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one is unique due to the specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. The presence of both difluorophenyl and methylfuran groups may enhance its pharmacological profile and chemical reactivity .
Properties
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3/c1-13-6-7-15(26-13)10-22-12-19(25)8-3-9-23(18(19)24)11-14-4-2-5-16(20)17(14)21/h2,4-7,22,25H,3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRZFYOWDCPTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2(CCCN(C2=O)CC3=C(C(=CC=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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